4-Chloro-2-cyanophenylisothiocyanate

Description

Significance of Aryl Isothiocyanates in Organic Synthesis and Medicinal Chemistry Research

The isothiocyanate moiety is a versatile functional group in organic synthesis, serving as a precursor for the construction of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds. These heterocycles are core scaffolds in many biologically active molecules. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the synthesis of complex molecular architectures.

In the realm of medicinal chemistry, aryl isothiocyanates have garnered substantial attention due to their wide spectrum of biological activities. Numerous studies have highlighted their potential as anticancer agents, with research indicating that they can induce apoptosis and inhibit cancer cell proliferation. chemicalbook.comresearchgate.net Beyond oncology, aryl isothiocyanates have been investigated for their antimicrobial, anti-inflammatory, and insecticidal properties. The biological activity is often tuned by the nature and position of substituents on the aromatic ring.

Structural Characteristics of 4-Chloro-2-cyanophenylisothiocyanate

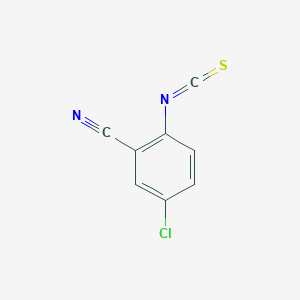

The chemical identity of this compound is defined by its distinct molecular structure. The compound, with the chemical formula C₈H₃ClN₂S, consists of a benzene (B151609) ring substituted with three functional groups: a chloro group at position 4, a cyano group at position 2, and an isothiocyanate group at position 1. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃ClN₂S |

| Molecular Weight | 194.64 g/mol |

| IUPAC Name | 4-chloro-2-cyanophenyl isothiocyanate |

| CAS Number | 104615-78-3 |

This table is based on data from the PubChem database. nih.gov

A detailed analysis of the molecule's geometry, including bond lengths and angles, would require experimental data from techniques such as X-ray crystallography, which is not publicly available at this time. Such data would provide precise insights into the three-dimensional structure and intramolecular interactions of the compound.

Overview of Research Areas Pertaining to Halogenated and Cyano-Substituted Aryl Isothiocyanates

The presence of both a halogen and a cyano group on the aryl isothiocyanate scaffold opens up specific avenues of research. Halogenated organic compounds are of significant interest in medicinal chemistry as the introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netchemicalbook.com Chlorine, in particular, is a common substituent in many pharmaceutical drugs.

The cyano group, a strong electron-withdrawing group, can further influence the biological activity and reactivity of the molecule. Research into cyano-substituted compounds often explores their potential as enzyme inhibitors or as probes for studying biological processes. The combination of these substituents on an aryl isothiocyanate framework suggests potential for the development of novel compounds with tailored biological and chemical properties.

Research in this area often focuses on the synthesis of libraries of substituted aryl isothiocyanates to establish structure-activity relationships (SAR). By systematically varying the position and nature of the halogen and other substituents, chemists can fine-tune the desired properties, whether for applications in materials science or, more commonly, for the discovery of new drug candidates. The study of compounds like this compound contributes to this broader understanding of how multisubstituted aromatic systems can be designed for specific functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-isothiocyanatobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKXLHNCRNMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Cyanophenylisothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a key functional moiety that dictates a significant portion of the reactivity of 4-Chloro-2-cyanophenylisothiocyanate. The central carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the additional inductive and resonance effects from the chloro and cyano substituents on the phenyl ring. This electrophilicity makes it a prime target for a wide range of nucleophiles.

Reactions with Amines: Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group.

The presence of strong electron-withdrawing groups (chloro and cyano) on the phenyl ring of this compound is expected to significantly increase the rate of reaction compared to unsubstituted phenylisothiocyanate. These groups enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.

Illustrative Data Table: Predicted Relative Rate Constants for the Reaction of this compound with Various Amines

Disclaimer: The following data is illustrative and intended to demonstrate expected trends based on chemical principles. No experimental data for this specific compound was found.

| Amine | Nucleophilicity | Steric Hindrance | Predicted Relative Rate Constant (k_rel) |

| Ammonia | Moderate | Low | 1.0 |

| Methylamine | High | Low | 5.0 |

| Aniline | Low | Moderate | 0.1 |

| Diethylamine | High | Moderate | 3.0 |

| Diphenylamine | Very Low | High | < 0.01 |

The reactivity of amines towards this compound is governed by a combination of steric and electronic factors.

Electronic Effects: The nucleophilicity of the amine is a primary determinant of the reaction rate. Amines with electron-donating groups are more nucleophilic and will react faster. For instance, aliphatic amines are generally more reactive than aromatic amines because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its nucleophilicity. The basicity of the amine is often, but not always, a good indicator of its nucleophilicity.

Steric Effects: The rate of reaction is also sensitive to steric hindrance around the nitrogen atom of the amine and the isothiocyanate carbon. Bulky substituents on either the amine or the isothiocyanate can impede the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction. For example, secondary amines with large alkyl groups will react more slowly than less hindered primary amines.

The interplay of these effects can be summarized in the following table:

Interactive Data Table: Influence of Amine Structure on Reactivity with this compound

| Amine Type | Electronic Effect on Reactivity | Steric Effect on Reactivity | Overall Predicted Reactivity |

| Primary Aliphatic | High (electron-donating alkyl groups) | Low | High |

| Secondary Aliphatic | High (electron-donating alkyl groups) | Moderate to High | Moderate to Low |

| Primary Aromatic | Low (electron-withdrawing aryl group) | Moderate | Low |

| Secondary Aromatic | Very Low (two electron-withdrawing aryl groups) | High | Very Low |

Reactions with Alcohols and Phenols

Alcohols and phenols can also act as nucleophiles and add to the isothiocyanate group of this compound to form thiocarbamates (or thionourethanes). These reactions are generally slower than the corresponding reactions with amines because alcohols and phenols are weaker nucleophiles. The reaction often requires the presence of a base to deprotonate the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide ion. The reactivity of the alcohol or phenol is influenced by its acidity and steric bulk. More acidic phenols and less sterically hindered alcohols will generally react more readily.

Reactions with Thiols and Sulfhydryl Compounds

Thiols (mercaptans) and other sulfhydryl compounds are excellent nucleophiles and react readily with this compound to form dithiocarbamates. The high nucleophilicity of the sulfur atom in a thiol, particularly in its deprotonated thiolate form, drives this reaction. These reactions are typically fast and can often be carried out under mild conditions. The reactivity of thiols also follows the general principles of nucleophilicity and steric hindrance.

Cyclization Reactions in Heterocyclic Compound Synthesis

The thiourea derivatives formed from the reaction of this compound with appropriate nucleophiles can serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites in these thiourea derivatives allows for intramolecular cyclization reactions, often promoted by the addition of a suitable reagent.

For example, the reaction of this compound with a compound containing both an amine and another nucleophilic group can lead to a thiourea intermediate that is primed for a subsequent cyclization step. The cyano group on the phenyl ring can also participate in cyclization reactions, further expanding the synthetic utility of this compound. While specific examples for this compound are not documented, analogous reactions with other substituted isothiocyanates are known to yield important heterocyclic systems such as quinazolines and thiazoles. The chloro substituent can also be a site for further functionalization or can influence the regioselectivity of cyclization reactions.

Intramolecular Cyclization Pathways

A prominent reaction pathway for 2-cyanophenylisothiocyanate derivatives, including the 4-chloro substituted analog, is intramolecular cyclization to form quinazoline derivatives. This transformation typically occurs upon reaction with nucleophiles, such as amines. The initial step involves the nucleophilic attack of the amine on the isothiocyanate carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization is facilitated by the proximate cyano group, which acts as an electrophile. Tautomerization of the resulting intermediate leads to the stable quinazoline ring system.

The general mechanism for the formation of 4-aminoquinazolines from 2-cyanophenylisothiocyanates is depicted below:

| Step | Description |

| 1. Nucleophilic Attack | An amine attacks the electrophilic carbon of the isothiocyanate group. |

| 2. Thiourea Formation | A thiourea intermediate is formed. |

| 3. Intramolecular Cyclization | The nitrogen of the thiourea attacks the carbon of the cyano group. |

| 4. Tautomerization | The intermediate undergoes tautomerization to form the stable aromatic quinazoline ring. |

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity is expected to be analogous to other 2-cyanophenylisothiocyanates. The presence of the electron-withdrawing chloro group at the 4-position may enhance the electrophilicity of the isothiocyanate carbon, potentially facilitating the initial nucleophilic attack.

Intermolecular Cycloaddition Reactions for Heterocycle Construction

The isothiocyanate group can participate in various intermolecular cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide efficient routes for the construction of five- and six-membered heterocyclic rings.

For instance, isothiocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazole derivatives. In this reaction, the azide adds across the C=S bond of the isothiocyanate.

Furthermore, isothiocyanates can react as dienophiles in [4+2] Diels-Alder cycloadditions with conjugated dienes. The C=S double bond of the isothiocyanate serves as the 2π component. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing substituents on the aromatic ring of this compound would likely increase its reactivity as a dienophile in normal electron demand Diels-Alder reactions.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The strategic placement of the isothiocyanate and cyano groups in this compound makes it a valuable precursor for the synthesis of polycyclic and fused heterocyclic systems. Beyond the intramolecular cyclization to form quinazolines, this compound can be utilized in multi-step reaction sequences to build more complex molecular architectures.

One such application is in the synthesis of thieno[2,3-d]pyrimidine derivatives. While a direct synthesis from this compound is not explicitly described, related structures can be synthesized through multi-component reactions involving precursors that could potentially be derived from it. researchgate.netnih.govresearchgate.net For example, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through a four-component reaction of ketones, ethyl cyanoacetate, elemental sulfur, and formamide. researchgate.netnih.gov

Furthermore, cascade reactions involving the isothiocyanate and cyano functionalities can lead to the formation of polycyclic systems. For example, radical cascade reactions of 2-alkynyl-substituted aryl radicals with aryl isothiocyanates have been shown to produce benzothieno[2,3-b]quinolines. nih.gov While this specific example does not use the cyano group directly, it highlights the potential for complex cascade reactions involving the isothiocyanate moiety. The Ugi four-component reaction followed by a radical cyclization has also been employed to synthesize polycyclic quinazolinones, demonstrating the utility of cyano-containing precursors in building complex heterocyclic scaffolds. researchgate.netnih.gov

Electrophilic Reactions and Substitution on the Aromatic Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the isothiocyanate, the cyano, and the chloro substituents. The directing effects of these groups will determine the position of any incoming electrophile. Both the chloro and isothiocyanate groups are ortho-, para-directing, while the cyano group is a meta-director. The interplay of these directing effects can lead to a mixture of products, and the regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

Halogenation of Aryl Isothiocyanates

The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. For deactivated aromatic rings, such as that in this compound, forcing conditions are typically required. The directing effects of the existing substituents will guide the position of the incoming halogen.

Given the substitution pattern, the potential sites for halogenation are the 3-, 5-, and 6-positions. The chloro group at position 4 will direct incoming electrophiles to the ortho positions (3- and 5-). The isothiocyanate group at position 1 is also ortho-, para-directing, reinforcing the activation of the 5-position and activating the 3- and 5-positions. The cyano group at position 2 is meta-directing, which would direct an incoming electrophile to the 4- and 6-positions. However, the 4-position is already substituted. Therefore, the directing effects of the chloro and isothiocyanate groups are likely to be dominant. The steric hindrance from the adjacent isothiocyanate and cyano groups might influence the regioselectivity.

Nitration and Sulfonation of Aryl Isothiocyanates

Nitration and sulfonation are also electrophilic aromatic substitution reactions that are generally more challenging on deactivated aromatic rings. masterorganicchemistry.comstmarys-ca.eduresearchgate.netlibretexts.org

Nitration: The nitration of deactivated aromatic compounds typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid). masterorganicchemistry.comstmarys-ca.edu The regiochemical outcome will be governed by the directing effects of the existing substituents, as discussed for halogenation. For some deactivated aromatic rings, nitration can be achieved under milder conditions using reagents like N2O5 with a catalyst. researchgate.net

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (a solution of SO3 in H2SO4). masterorganicchemistry.comlibretexts.orgwikipedia.orggoogle.comgoogle.com This reaction is often reversible. The position of sulfonation on the this compound ring would also be determined by the combined directing effects of the substituents.

Radical Reactions and Cascade Processes Involving Isothiocyanate Functionality

The isothiocyanate group can participate in radical reactions. The C=S double bond can undergo radical addition. Additionally, the presence of the cyano group opens up possibilities for radical cascade reactions where both functional groups are involved.

Visible-light photoredox catalysis has been utilized for the nucleophilic addition of α-aminoalkyl radicals to the carbon of the isothiocyanate group. organic-chemistry.org This demonstrates the susceptibility of the isothiocyanate functionality to radical attack.

Cascade radical reactions provide a powerful tool for the construction of complex molecules in a single step. A novel cascade radical reaction of 2-(phenylalkynyl)aryl radicals with aryl isothiocyanates has been reported to yield benzothieno[2,3-b]quinolines. nih.gov This process involves the initial formation of an α-(2-alkynylarylsulfanyl)imidoyl radical, which then undergoes a 5-exo-dig cyclization onto the alkyne. While this specific example does not involve a cyano group, it illustrates the potential for designing cascade reactions involving the isothiocyanate moiety. The presence of a cyano group in this compound could potentially serve as a radical acceptor in such cascade processes, leading to the formation of diverse heterocyclic structures.

Mechanistic Studies of Radical Initiated Transformations

There is currently no available research that specifically investigates the mechanistic pathways of radical-initiated transformations involving this compound. While the field of radical chemistry has advanced significantly, with numerous methods for the generation and cyclization of radicals, these techniques have not been applied to this particular substrate in any published studies. General principles of radical chemistry would suggest that the isothiocyanate group could potentially undergo radical addition, or the aromatic ring could be involved in radical aromatic substitution or cyclization reactions under specific conditions. However, without experimental or computational data, any proposed mechanism would be purely speculative and would not meet the criteria of established scientific findings.

Application in Tandem and Domino Reaction Sequences

Similarly, the application of this compound in tandem or domino reaction sequences is not documented in the scientific literature. Tandem and domino reactions represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecular architectures in a single operation. The multifunctional nature of this compound would, in theory, make it a candidate for such reaction sequences. For instance, a sequence could potentially involve an initial reaction at the isothiocyanate moiety followed by a subsequent cyclization involving the cyano or chloro substituents. Nevertheless, no studies have been published that demonstrate or explore this potential.

Derivatization Strategies and Advanced Analytical Characterization of Isothiocyanates

Derivatization for Enhanced Chromatographic Analysis

Derivatization is a crucial step in the chromatographic analysis of many isothiocyanates, aiming to improve their volatility for gas chromatography (GC) or to enhance their detection by introducing chromophoric or fluorophoric tags for high-performance liquid chromatography (HPLC).

Silylation Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is a common derivatization technique in GC-MS that introduces a silyl group, typically trimethylsilyl (TMS), into a molecule to increase its volatility and thermal stability. While silylation is widely used for compounds containing active hydrogens (e.g., in hydroxyl, carboxyl, or amino groups), its direct application to the isothiocyanate functional group (-N=C=S) is less common. The primary purpose of silylating a molecule like 4-Chloro-2-cyanophenylisothiocyanate would be to react with any other functional groups present in the molecule that might hinder its volatility, rather than reacting with the isothiocyanate group itself.

Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov. These reagents are highly reactive and can derivatize a wide range of functional groups. A typical protocol for the trimethylsilylation of a sample for GC-MS analysis involves dissolving the analyte in an anhydrous solvent and adding the silylating reagent, often with a catalyst such as trimethylchlorosilane (TMCS). The reaction mixture is then heated to ensure complete derivatization before injection into the GC-MS system nih.gov.

Table 1: Common Silylating Reagents and Their Properties

| Reagent | Abbreviation | Properties |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly volatile byproducts, strong silylating agent. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile and powerful silylating agents. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating agents. |

This table summarizes common silylating reagents used in GC-MS derivatization.

For a compound like this compound, which lacks active hydrogens, silylation would not be the primary derivatization strategy unless other reactive moieties were present in the sample matrix that could interfere with the analysis.

Optimizing silylation conditions is critical for achieving reproducible and accurate quantitative results. Key parameters to consider include the choice of reagent, solvent, reaction temperature, and reaction time. The goal is to achieve complete derivatization without degradation of the analyte. For complex samples, a two-step derivatization process, such as methoximation followed by silylation, can be employed to reduce the number of tautomeric forms and improve peak shape youtube.com. Automated derivatization protocols have also been developed to improve reproducibility and throughput nih.govresearchgate.net.

Acylation and Alkylation Derivatization for Improved Separation Efficiency

Acylation involves the introduction of an acyl group into a molecule, while alkylation introduces an alkyl group. These derivatization techniques are employed to modify the polarity and volatility of analytes, thereby improving their chromatographic separation.

Acyl isothiocyanates are a class of compounds that are more reactive than their alkyl isothiocyanate counterparts due to the electron-withdrawing nature of the acyl group arkat-usa.org. While acylation is a common derivatization strategy for amines and alcohols, the direct acylation of the isothiocyanate group is not a standard analytical procedure.

Alkylation of other functional groups within a molecule containing an isothiocyanate can be performed to enhance GC-MS analysis. For instance, polar alkylating agents can be derivatized with thiocyanate to form alkylthiocyanates and alkylisothiocyanates, which are amenable to GC analysis researchgate.netresearchgate.net. However, direct alkylation of the isothiocyanate group for analytical purposes is not well-documented.

Formation of Stable Adducts for High-Performance Liquid Chromatography (HPLC) Analysis

A highly effective strategy for the HPLC analysis of isothiocyanates involves their conversion into stable adducts with enhanced detectability. This is particularly useful for isothiocyanates that lack a strong chromophore for UV-Vis detection or are not naturally fluorescent.

One of the most common approaches is the reaction of isothiocyanates with compounds containing a thiol group (-SH). For instance, N-acetyl-L-cysteine (NAC) has been successfully used to derivatize various isothiocyanates, forming stable dithiocarbamate adducts that can be readily analyzed by HPLC-DAD-MS mostwiedzy.plnih.gov. The reaction is typically carried out in a buffered aqueous/organic solution at a slightly elevated temperature to ensure complete conversion mostwiedzy.pl.

Another effective method is the reaction with ammonia to form thiourea (B124793) derivatives nih.govresearchgate.net. This reaction provides a UV-absorbing chromophore, making the derivatives suitable for liquid chromatography analysis with UV detection nih.gov. Phenyl isothiocyanate (PITC) is a well-known derivatizing reagent for amines and amino acids, forming stable phenylthiocarbamyl (PTC) or phenylthiourea (PTU) derivatives that can be analyzed by HPLC nih.govresearchgate.net. While PITC is used to derivatize other molecules, isothiocyanates themselves can be derivatized by reacting with amines to form thioureas researchgate.net.

Table 2: Derivatization Reagents for HPLC Analysis of Isothiocyanates

| Reagent | Derivative Formed | Detection Method |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | HPLC-DAD-MS |

| Ammonia | Thiourea | HPLC-UV |

| Amines (e.g., for derivatizing isothiocyanates) | Thiourea | HPLC-UV/MS |

This table outlines common reagents for forming stable adducts of isothiocyanates for HPLC analysis.

Derivatization for Spectroscopic Characterization

Derivatization can also be employed to facilitate the spectroscopic characterization of isothiocyanates by enhancing their spectral properties or by introducing specific labels that can be detected by techniques such as Nuclear Magnetic Resonance (NMR) or Fourier Transform Infrared (FT-IR) spectroscopy.

The characteristic infrared absorption of the isothiocyanate group appears as a strong, broad band in the region of 2000-2200 cm⁻¹ chemicalpapers.com. Derivatization of the isothiocyanate, for example, by reaction with an amine to form a thiourea, will result in the disappearance of this band and the appearance of new bands characteristic of the thiourea structure.

In NMR spectroscopy, the carbon of the isothiocyanate group often exhibits a broad signal in ¹³C NMR spectra, sometimes to the point of being nearly undetectable, a phenomenon referred to as "near-silence" acs.orgmst.edu. This is due to the chemical exchange dynamics and structural flexibility of the isothiocyanate group acs.org. Derivatization to a more rigid structure, such as a thiourea, can result in sharper NMR signals, aiding in structural elucidation. The ¹⁵N NMR chemical shifts of thiocyanates and isothiocyanates are also distinctly different, providing a tool for their differentiation rsc.org.

While derivatization is not always a prerequisite for spectroscopic analysis, it can be a valuable tool for confirming the identity of a compound and for studying its reactivity. For instance, the reaction of an isothiocyanate with a specific reagent can be monitored by FT-IR or NMR to follow the disappearance of the isothiocyanate signal and the appearance of signals corresponding to the new derivative nih.govmdpi.com.

Formation of Chromophoric and Fluorogenic Derivatives for UV-Vis and Fluorescence Spectroscopy

Many isothiocyanates, including this compound, may not possess a sufficiently strong chromophore to allow for sensitive detection using UV-Visible (UV-Vis) spectrophotometry. researchgate.netsemanticscholar.org To overcome this limitation, derivatization reactions are employed to attach a chromophoric or fluorogenic tag to the molecule. taylorfrancis.com

A common and efficient method involves the reaction of the isothiocyanate group with primary or secondary amines to form thiourea derivatives. nih.gov These thioureas often exhibit significantly improved UV absorbance compared to the parent ITC, shifting the maximum absorption wavelength to a more analytically useful region. For instance, reaction with ammonia can convert an isothiocyanate into its corresponding thiourea, which provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov Similarly, reagents containing aromatic or other conjugated systems can be used to introduce strong chromophores.

For fluorescence spectroscopy, which offers higher sensitivity, fluorogenic derivatizing agents are used. These reagents are typically non-fluorescent themselves but react with the isothiocyanate to yield a highly fluorescent product. This approach is invaluable for trace-level quantification. A prominent strategy involves the use of thiol-containing reagents, such as 2-naphthalenethiol (2-NT), which react with the isothiocyanate to form a dithiocarbamate derivative with enhanced UV detectability and suitability for HPLC analysis. nih.govmdpi.com

Table 1: Common Derivatization Strategies for UV-Vis and Fluorescence Detection of Isothiocyanates

| Reagent Type | Functional Group Targeted | Derivative Formed | Analytical Advantage | Citation |

|---|---|---|---|---|

| Ammonia / Amines | -N=C=S | Thiourea | Introduction of a UV-absorbing chromophore. | nih.gov |

| Thiol-containing reagents (e.g., 2-Naphthalenethiol) | -N=C=S | Dithiocarbamate | Enhanced UV absorbance for improved HPLC sensitivity. | nih.govmdpi.com |

| Fluorogenic Amines | -N=C=S | Fluorescent Thiourea | High sensitivity for trace analysis via fluorescence detection. |

Application of Derivatization in Mass Spectrometry (MS) for Structural Elucidation

Chemical derivatization is a powerful tool in mass spectrometry (MS) for enhancing the ionization efficiency and directing the fragmentation of analytes, which aids in their structural elucidation and improves detection sensitivity. ddtjournal.com For isothiocyanates, derivatization can introduce a permanently charged moiety or a group that produces characteristic fragment ions upon collision-induced dissociation (CID).

One effective strategy is to introduce a fixed positive or negative charge, which significantly enhances the response in electrospray ionization (ESI) mass spectrometry. mdpi.com For example, reacting an isothiocyanate with a reagent containing a quaternary ammonium group or a sulfonate group, such as 4-sulfophenyl isothiocyanate for peptide derivatization, can ensure the analyte is readily ionized. nih.gov This leads to simplified mass spectra, dominated by the molecular ion, and a lower limit of detection.

Furthermore, derivatization can produce predictable and structurally informative fragmentation patterns in tandem MS (MS/MS) experiments. ddtjournal.com The derivatizing tag can be designed to generate a specific, high-intensity product ion, which is ideal for sensitive screening and quantification using multiple reaction monitoring (MRM). This approach is crucial for identifying and quantifying isothiocyanates and their metabolites in complex biological samples.

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides complementary information about the molecule's connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of organic molecules in solution.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. Based on the substitution pattern, these protons would appear as a complex multiplet system. The chemical shifts can be predicted based on the electronic effects of the chloro, cyano, and isothiocyanate substituents. The proton ortho to the cyano group would likely be the most deshielded, appearing at the lowest field.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hw.ac.uk For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the cyano carbon, and one for the isothiocyanate carbon. The chemical shifts for aromatic carbons typically range from 110-170 ppm. oregonstate.edu The cyano carbon signal is expected around 110-120 ppm. oregonstate.edu A notable feature of isothiocyanates is that the signal for the -N=C=S carbon is often broad and of very low intensity, sometimes to the point of being unobservable ("near-silence"). glaserchemgroup.comacs.org This is attributed to quadrupolar broadening by the adjacent ¹⁴N nucleus and the molecule's structural flexibility. glaserchemgroup.comacs.org

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for definitive structural assignment. mdpi.com

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ~7.5 - 7.9 | ~125 - 140 | Complex splitting pattern expected in ¹H NMR. |

| Ar-Cl | - | ~135 - 145 | Quaternary carbon. |

| Ar-CN | - | ~110 - 120 | Quaternary carbon. |

| Ar-NCS | - | ~130 - 140 | Quaternary carbon. |

| -C≡N | - | ~115 - 118 | Sharp signal. |

| -N=C=S | - | ~130 - 150 | Signal expected to be broad and of very low intensity. glaserchemgroup.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, which allows for the determination of its elemental formula. cdc.govnih.gov This technique is indispensable for confirming the identity of a newly synthesized compound or an unknown analyte. For this compound (C₈H₃ClN₂S), HRMS can measure the mass of the molecular ion with high precision.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion will appear as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M⁺ to M+2). This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.

The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural information. While aliphatic isothiocyanates often show a characteristic fragment at m/z 72 (CH₂NCS⁺), aromatic isothiocyanates exhibit more complex fragmentation, typically involving the aromatic ring. actachemscand.org Likely fragmentation pathways for this compound could include the loss of the isothiocyanate group (-NCS), the chlorine atom (-Cl), or the cyano group (-CN).

Table 3: HRMS Data for this compound (C₈H₃ClN₂S)

| Ion Formula | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₃³⁵ClN₂S | 193.9756 | 100.0 |

| C₈H₃³⁷ClN₂S | 195.9727 | 32.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) functional group, which typically appears in the 2000-2200 cm⁻¹ region. nih.gov Additionally, a sharp, medium-intensity absorption corresponding to the nitrile (-C≡N) stretch is expected around 2220-2260 cm⁻¹. Other significant bands would include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching in the fingerprint region (typically 600-800 cm⁻¹).

Raman spectroscopy would also detect these vibrations. nih.gov The -N=C=S and -C≡N stretching modes are often strong in the Raman spectrum. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) could be employed for ultra-sensitive detection of this compound. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Very Strong (IR) |

| -C≡N | Stretch | 2220 - 2260 | Medium, Sharp (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule. glycoforum.gr.jp

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its chemical structure. The resulting crystal structure would detail the planarity of the benzene (B151609) ring and the geometry of the isothiocyanate group, which is known to be nearly linear (-N=C=S angle close to 180°). Furthermore, X-ray crystallography would provide insights into the intermolecular interactions, such as π-stacking or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. nih.govsygnaturediscovery.com While no crystal structure for this specific compound is publicly available, this technique remains the gold standard for solid-state structural analysis. bioscience.fi

Hyphenated Techniques for Complex Mixture Analysis

The application of hyphenated techniques is crucial for the analysis of complex mixtures containing isothiocyanates. The combination of a separation technique with a detection technique allows for the resolution of individual components from a complex matrix and their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. For isothiocyanates, which can be volatile, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. However, the successful analysis of isothiocyanates by GC-MS often requires a derivatization step to improve their thermal stability and chromatographic properties. The derivatization process aims to modify the functional groups of the analytes to make them more amenable to GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In the context of isothiocyanate analysis, LC-MS is frequently employed, often in conjunction with derivatization to enhance the ionization of the target compounds. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for achieving optimal sensitivity. Tandem mass spectrometry (MS/MS) can be used to obtain structural information and enhance selectivity.

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS is a high-resolution separation technique coupled with mass spectrometry that offers advantages such as high efficiency and low sample consumption. While less common than GC-MS or LC-MS for isothiocyanate analysis, CE-MS has been applied to the simultaneous analysis of glucosinolates and isothiocyanates.

Due to the lack of specific data for this compound, a representative data table for the analysis of a generic isothiocyanate using a hyphenated technique is presented below for illustrative purposes.

Table 1: Illustrative LC-MS/MS Parameters for Isothiocyanate Analysis

| Parameter | Value |

| Chromatography System | UHPLC |

| Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of derivatized isothiocyanate |

| Product Ion (m/z) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

It is important to reiterate that the parameters in Table 1 are generalized and would require specific optimization for the analysis of this compound. Without experimental data, it is not possible to provide accurate analytical conditions for this specific compound.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Cyanophenylisothiocyanate

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 4-chloro-2-cyanophenylisothiocyanate are fundamental to its chemical behavior. Theoretical studies elucidate these features, providing a quantitative description of its molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various ground-state properties. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Calculated Ground State Properties of this compound (Theoretical)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | ~3.5 - 4.5 |

| Polarizability (a.u.) | ~150 - 170 |

| Energy of HOMO (eV) | ~ -7.0 to -6.5 |

| Energy of LUMO (eV) | ~ -2.5 to -2.0 |

| HOMO-LUMO Gap (eV) | ~ 4.5 to 4.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) localized around the electronegative nitrogen atom of the cyano group, the sulfur atom of the isothiocyanate group, and to a lesser extent, the chlorine atom. These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl ring, indicating sites for potential nucleophilic attack. The carbon atom of the isothiocyanate group is a key electrophilic center, a feature common to isothiocyanates that drives their reactivity with nucleophiles.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgwpmucdn.comethz.chimperial.ac.uk The energies and shapes of these orbitals are crucial in determining the feasibility and stereochemistry of a reaction.

In this compound, the HOMO is likely to be distributed over the phenyl ring and the sulfur atom of the isothiocyanate group, which are electron-rich regions. The LUMO, on the other hand, would be expected to be localized primarily on the isothiocyanate group, particularly on the central carbon atom, and the cyano group, reflecting their electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The interaction of the HOMO of a nucleophile with the LUMO of this compound would be the key interaction in nucleophilic addition reactions.

Mechanistic Investigations of Isothiocyanate Reactions

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles.

For a given reaction of this compound, for instance, its reaction with an amine to form a thiourea (B124793), computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction. For the reaction of this compound with a nucleophile, the calculations would likely show a concerted mechanism where the nucleophile attacks the electrophilic carbon of the isothiocyanate group.

Theoretical Activation Energies for the Reaction with Ammonia

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack of NH₃ on the isothiocyanate carbon | ~10 - 15 |

| Proton transfer to form the final thiourea product | ~2 - 5 |

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products. researchgate.net This confirms that the identified transition state indeed connects the desired reactants and products on the potential energy surface.

For the reaction of this compound, an IRC calculation would start from the transition state geometry and follow the path of steepest descent in both the forward and reverse directions. The forward path would lead to the formation of the thiourea product, while the reverse path would lead back to the separated reactants (this compound and the nucleophile). This analysis provides a complete picture of the reaction coordinate and the geometric changes that occur throughout the reaction.

Solvation Models in Computational Reaction Studies

In the computational investigation of chemical reactions in solution, the choice of a suitable solvation model is critical for obtaining accurate predictions of reaction mechanisms, rates, and equilibria. For a polar molecule like this compound, interactions with the solvent can significantly influence its reactivity. Computational chemistry offers various approaches to model these solvent effects, which are broadly categorized into explicit, implicit, and hybrid models.

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. While this method provides a detailed microscopic picture of the solute-solvent interactions, it is computationally very expensive, especially for large systems or for dynamic simulations.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.communi.cz This approach is computationally more efficient and is widely used in studies of organic reactions. nih.gov Some of the most common implicit solvation models include:

Polarizable Continuum Model (PCM): In the PCM framework, the solute is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved self-consistently. Several variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). pyscf.orgresearchgate.net

Conductor-like Screening Model (COSMO): COSMO is another popular continuum solvation model where the solute is treated as if it were in a perfect conductor. numberanalytics.com This simplifies the calculation of the surface charges on the cavity. A correction for real solvents is then applied.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. pyscf.org It calculates the solvation free energy based on the electron density of the solute.

The selection of a particular solvation model and the level of theory depends on the specific reaction being studied and the desired accuracy. For instance, in reactions involving charge separation or ionic species, the inclusion of a reliable solvation model is indispensable.

Table 1: Comparison of Common Implicit Solvation Models

| Model | Key Features | Typical Application |

|---|---|---|

| PCM | Solute in a dielectric cavity, self-consistent reaction field. | Reactions in polar solvents. |

| COSMO | Assumes a conductor-like solvent, computationally efficient. | General purpose solvation calculations. |

| SMD | Based on solute's electron density, universal parameterization. | Prediction of solvation free energies in various solvents. |

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Modeling

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) modeling aims to establish a quantitative link between the chemical structure of a molecule and its reactivity or physical properties. researchgate.net These models are valuable tools in computational chemistry for predicting the behavior of new compounds and for understanding the underlying factors that govern their chemical characteristics.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology used to correlate the chemical reactivity of a series of compounds with their molecular descriptors. researchgate.netnih.gov These descriptors can be derived from the molecular structure and can be of various types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials.

A QSRR model is typically developed by first calculating a set of molecular descriptors for a training set of compounds with known reactivity data. Then, a mathematical equation is derived using statistical methods like multiple linear regression or machine learning algorithms to relate the descriptors to the observed reactivity. nih.gov The predictive power of the model is then validated using an external test set of compounds.

For a series of substituted phenylisothiocyanates, a QSRR study could be employed to predict their reaction rates with a specific nucleophile. Relevant descriptors might include Hammett constants of the substituents, the energy of the LUMO of the isothiocyanate, and the partial charge on the isothiocyanate carbon atom.

Influence of Chloro and Cyano Substituents on Isothiocyanate Electrophilicity and Reactivity

The reactivity of the isothiocyanate group (-N=C=S) in this compound is significantly influenced by the electronic effects of the chloro and cyano substituents on the phenyl ring. Both the chloro and cyano groups are electron-withdrawing groups.

Inductive Effect (-I): Both chlorine and the cyano group exert a strong electron-withdrawing inductive effect due to their high electronegativity. This effect withdraws electron density from the aromatic ring and, consequently, from the isothiocyanate group.

Mesomeric Effect (-M): The cyano group also exhibits a strong electron-withdrawing mesomeric effect, further delocalizing electron density from the ring. Chlorine has a weak +M effect, but its -I effect is dominant.

The net result of these electron-withdrawing effects is a significant increase in the electrophilicity of the central carbon atom of the isothiocyanate group. This makes the carbon atom more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted phenylisothiocyanate.

Computational studies can quantify these effects by calculating various electronic parameters. For example, the calculated partial charge on the isothiocyanate carbon atom would be more positive in this compound. Similarly, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be lower, indicating a greater susceptibility to nucleophilic attack.

| -OCH₃ | -I (Weak) | +M (Strong) | Decrease | Low |

Conformational Analysis and Tautomerism Studies

Computational methods are powerful tools for investigating the conformational preferences and potential tautomerism of molecules like this compound.

Conformational Analysis: The main source of conformational flexibility in aryl isothiocyanates is the rotation around the single bond connecting the phenyl ring to the isothiocyanate group. While the isothiocyanate group itself is linear, its orientation with respect to the aromatic ring can vary. Computational potential energy surface scans can be performed by systematically rotating this dihedral angle to identify the most stable conformations (energy minima) and the transition states for their interconversion. For this compound, the presence of substituents may lead to a preference for specific conformations to minimize steric hindrance and optimize electronic interactions.

Tautomerism: While isothiocyanates are generally stable, the possibility of tautomerism, particularly in the presence of acidic or basic catalysts or upon electronic excitation, can be explored computationally. A potential, though likely high-energy, tautomeric form could involve the migration of a proton to the nitrogen or sulfur atom, leading to a carbodiimide-like or a thiazirine-like structure, respectively. Quantum chemical calculations can be used to determine the relative energies of these tautomers and the activation barriers for their interconversion. For this compound, it is expected that the isothiocyanate form is overwhelmingly the most stable tautomer under normal conditions.

Advanced Applications As Building Blocks in Organic Synthesis and Chemical Biology Tools

Design and Synthesis of Complex Organic Molecules

The electrophilic carbon atom of the isothiocyanate group in 4-Chloro-2-cyanophenylisothiocyanate readily reacts with nucleophiles, making it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. This reactivity is central to its application in constructing key structural motifs found in medicinally important molecules.

Construction of Thiosemicarbazide (B42300) and Thiosemicarbazone Architectures

The synthesis of thiosemicarbazides is a fundamental application of isothiocyanates. The reaction of this compound with various hydrazine (B178648) derivatives, such as acid hydrazides, leads to the formation of 4-(4-chloro-2-cyanophenyl)thiosemicarbazides. This reaction typically proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.

These resulting thiosemicarbazide scaffolds are not merely stable intermediates but are themselves precursors to another important class of compounds: thiosemicarbazones. Condensation of the terminal nitrogen of the thiosemicarbazide with aldehydes or ketones yields the corresponding thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and diverse biological activities. The general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 4-(4-chloro-2-cyanophenyl)thiosemicarbazide |

| 4-(4-chloro-2-cyanophenyl)thiosemicarbazide | Aldehyde/Ketone | 1-(Aryl/Alkyl)-4-(4-chloro-2-cyanophenyl)thiosemicarbazone |

This table illustrates the general synthetic pathway towards thiosemicarbazide and thiosemicarbazone derivatives starting from this compound.

While specific research detailing the synthesis and characterization of thiosemicarbazides and thiosemicarbazones derived directly from this compound is not extensively documented in publicly available literature, the general reactivity of aryl isothiocyanates provides a strong basis for these synthetic transformations. irjmets.com

Development of N-Alkylated 2-Arylaminobenzimidazole Frameworks

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The synthesis of N-alkylated 2-arylaminobenzimidazoles can be envisioned utilizing this compound. A plausible synthetic route would involve the reaction of this compound with an o-phenylenediamine (B120857) derivative to form a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, often promoted by a desulfurizing agent, would lead to the formation of a 2-aminobenzimidazole (B67599) core. The final N-alkylation step would then yield the desired product. The chloro and cyano substituents on the phenyl ring of the isothiocyanate precursor would be incorporated into the final benzimidazole (B57391) structure, allowing for the generation of a library of compounds with diverse electronic and steric properties.

Precursors for Privileged Heterocyclic Scaffolds in Synthetic Chemistry

The reactivity of the isothiocyanate group, coupled with the electronic nature of the substituted phenyl ring, makes this compound a valuable precursor for a variety of "privileged" heterocyclic scaffolds. These are structural motifs that are known to bind to multiple biological targets and are frequently found in successful drugs.

For instance, thiosemicarbazides derived from this compound can undergo cyclization reactions to form various five-membered heterocycles like 1,3,4-thiadiazoles. ptfarm.plnih.gov The specific reaction conditions, such as the use of acidic or basic media, can direct the cyclization pathway to yield different heterocyclic cores.

Furthermore, the isothiocyanate itself can participate in cycloaddition reactions or react with bifunctional nucleophiles to construct more complex heterocyclic systems like quinazolines and benzothiazoles. nih.govnih.gov The cyano group on the phenyl ring can also be a handle for further chemical transformations, adding to the synthetic utility of this building block. While the general synthetic routes are well-established for isothiocyanates, specific examples utilizing this compound require further investigation.

Reagents for Bioconjugation and Chemical Modification of Biomolecules

The high reactivity of the isothiocyanate group towards primary amines makes it an excellent tool for the covalent modification of biomolecules, such as proteins and peptides. This process, known as bioconjugation, is crucial for a wide range of applications in chemical biology, from fluorescently labeling proteins for imaging to developing antibody-drug conjugates.

Covalent Labeling and Functionalization of Proteins and Peptides

Aryl isothiocyanates are well-established reagents for the labeling of proteins and peptides. acs.orgthermofisher.com They react with the N-terminal amine or the ε-amino group of lysine (B10760008) residues to form stable thiourea linkages. rsc.orgrsc.org The reaction is typically performed under mild basic conditions to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

This compound can be used to introduce a specific chemical tag onto a protein or peptide. This tag can be used for various purposes, such as:

Attachment of reporter molecules: Fluorophores or biotin (B1667282) can be appended to the isothiocyanate to allow for the detection and visualization of the modified biomolecule.

Introduction of cross-linking agents: The isothiocyanate can serve as a handle to attach a cross-linking agent for studying protein-protein interactions.

Modification of protein properties: The introduction of the 4-chloro-2-cyanophenyl group can alter the hydrophobicity or other physicochemical properties of a protein, which can be useful for studying its function.

The table below summarizes the key features of isothiocyanate-based bioconjugation:

| Target Residue | Functional Group | Linkage Formed | Key Reaction Condition |

| N-terminus, Lysine | Primary Amine | Thiourea | Mildly Basic pH |

| Cysteine | Thiol | Dithiocarbamate (less stable) | pH dependent |

This interactive table highlights the primary targets and conditions for protein modification using isothiocyanates.

Elucidation of Structure-Function Relationships through Targeted Modification

By selectively modifying specific amino acid residues with reagents like this compound, researchers can gain valuable insights into the structure-function relationships of proteins. For example, modifying a lysine residue within a suspected binding site and observing a change in the protein's activity can provide evidence for the importance of that residue in ligand recognition.

The specific electronic properties conferred by the chloro and cyano groups on the phenyl ring of this compound could also be exploited in more advanced studies. For instance, the modified protein could be used as a probe in spectroscopic studies to investigate the local environment of the modification site. While the general principles of using isothiocyanates for such studies are well-established, specific applications of this compound in this context remain an area for future exploration. acs.orgnih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in the development of chemical probes and sensing molecules. Research detailing the design principles or mechanisms of ligand-receptor interaction for chemosensors explicitly incorporating this compound is not present in the public domain.

Therefore, this article cannot be generated as per the user's specific instructions to focus solely on "this compound" for the advanced applications outlined. Any attempt to do so would require generalization from the broader field of isothiocyanate chemistry, which would violate the strict constraint of not introducing information outside the explicit scope of the specified compound.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Cyanophenylisothiocyanate

Exploration of Undiscovered Reaction Pathways and Synthetic Utility

While numerous methods exist for the synthesis of isothiocyanates, the exploration of novel reaction pathways for 4-chloro-2-cyanophenylisothiocyanate remains a fertile ground for discovery. chemrxiv.org Current synthetic strategies often involve the reaction of primary amines with reagents like carbon disulfide or thiophosgene and their analogs. ijacskros.combeilstein-journals.orgrsc.org A general one-pot protocol for preparing a wide range of alkyl and aryl isothiocyanates from their corresponding primary amines in aqueous conditions has been developed, which involves the in situ generation of a dithiocarbamate salt followed by elimination. beilstein-journals.org However, the synthesis of isothiocyanates with highly electron-deficient aryl groups can be challenging. chemrxiv.orgbeilstein-journals.org

Future research could focus on developing catalytic systems that enable the synthesis of this compound under milder conditions and with greater efficiency. This could involve photoredox catalysis or novel transition-metal-catalyzed reactions that offer alternative mechanistic pathways. chemrxiv.org

The synthetic utility of this compound as a building block is vast. Isothiocyanates are valuable precursors for a wide array of heterocyclic compounds, including thiazoles, thiadiazoles, and triazoles. mdpi.com The presence of the chloro and cyano groups offers additional handles for functionalization, allowing for the creation of complex molecular architectures. Research into novel cycloaddition reactions, multicomponent reactions, and domino processes involving this compound could lead to the discovery of new and efficient routes to biologically active molecules and functional materials.

| Synthetic Method Category | Starting Materials | Key Features | Relevant for this compound |

| From Primary Amines (Type A) | Primary amines, Carbon disulfide | Most common and versatile method. chemrxiv.org | Applicable, but may require optimization for the electron-deficient substrate. chemrxiv.orgbeilstein-journals.org |

| From Other Nitrogen Groups (Type B) | Azides, Nitrile oxides, Isocyanides | Expands the scope of isothiocyanate synthesis. chemrxiv.org | Potential for novel synthetic routes. |

| From Non-Nitrogen Groups (Type C) | Olefins, C-H bonds | A growing area of research. chemrxiv.org | Could offer direct functionalization pathways. |

Integration with Automated Synthesis and High-Throughput Screening Technologies

The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.govagilent.comnih.gov These technologies enable the rapid synthesis and evaluation of thousands of compounds, significantly accelerating the pace of research. nih.govku.edunih.govnih.govdrugtargetreview.comdrugdiscoverynews.com

This compound is an ideal candidate for integration into such automated workflows. Its reactive isothiocyanate handle allows for its facile incorporation into a variety of molecular scaffolds through reactions with amines, alcohols, and other nucleophiles. By utilizing robotic liquid handlers and automated reaction platforms, libraries of derivatives based on the this compound core can be efficiently generated. nih.gov

These libraries can then be subjected to HTS to identify compounds with desired biological activities or material properties. agilent.comku.edunih.govthermofisher.comnuvisan.com For example, screening for inhibitors of specific enzymes or receptors could lead to the discovery of new therapeutic agents. Similarly, screening for materials with specific optical or electronic properties could uncover novel functional materials. The combination of automated synthesis and HTS provides a powerful engine for the discovery of new applications for this compound and its derivatives.

| Technology | Application for this compound | Potential Outcomes |

| Automated Synthesis | Rapid generation of derivative libraries. | Access to a wide range of novel compounds for screening. |

| High-Throughput Screening (HTS) | Efficient evaluation of biological activity or material properties. | Identification of new drug leads or functional materials. |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rsc.orgtandfonline.comnbinno.com The synthesis of isothiocyanates has traditionally relied on toxic reagents such as thiophosgene. ijacskros.com

Future research on this compound should prioritize the development of more sustainable and eco-friendly synthetic routes. This includes the use of water as a solvent, which is a key aspect of green chemistry. rsc.orgnbinno.com One-pot procedures that minimize waste and purification steps are also highly desirable. beilstein-journals.orgnbinno.com

Alternative, less hazardous reagents for the conversion of the corresponding amine to the isothiocyanate are a critical area of investigation. The use of sodium persulfate (Na2S2O8) in water has been reported as a green and efficient method for this transformation. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The development of catalytic methods that can operate under mild conditions would also contribute to a more sustainable production process for this compound.

| Green Chemistry Approach | Benefit |

| Use of water as a solvent | Reduces reliance on volatile organic compounds. rsc.orgnbinno.com |

| One-pot synthesis | Minimizes waste and improves efficiency. beilstein-journals.orgnbinno.com |

| Use of less hazardous reagents | Improves safety and reduces environmental impact. rsc.org |

| Microwave-assisted synthesis | Reduces reaction times and energy consumption. mdpi.com |

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of molecules. nih.govresearchgate.netchemrxiv.orgresearchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, vibrational frequencies, and reaction mechanisms. researchgate.net

Future research can leverage advanced computational methods to:

Predict Reaction Outcomes: By modeling the transition states and reaction pathways, it is possible to predict the feasibility and selectivity of new reactions involving this compound. This can guide experimental work and reduce the need for extensive trial-and-error optimization.

Understand Substituent Effects: Computational studies can quantify the electronic effects of the chloro and cyano groups on the reactivity of the isothiocyanate moiety. This understanding is crucial for designing new derivatives with tailored properties.

Simulate Spectroscopic Properties: DFT calculations can accurately predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new compounds derived from this compound. researchgate.netresearchgate.net

The integration of computational chemistry with experimental work will be key to unlocking the full potential of this versatile compound.

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique reactivity of the isothiocyanate group makes it an attractive functional handle for the modification of materials. nih.gov Isothiocyanate-functionalized surfaces can be used to immobilize biomolecules, create sensors, or develop new catalytic systems.

A promising area of research is the use of this compound to functionalize nanoparticles. For instance, isothiocyanate-functionalized mesoporous silica nanoparticles have been developed as building blocks for nanovehicles with optimized drug release profiles. nih.gov The isothiocyanate group provides a stable and efficient means of attaching other molecules to the nanoparticle surface. nih.gov

The chloro and cyano groups on the phenyl ring of this compound could also play a role in modulating the properties of the resulting materials. These groups can influence the electronic properties of the surface and participate in further chemical transformations. Future research in this area could lead to the development of novel materials with applications in drug delivery, diagnostics, and catalysis.

Role in the Discovery of Novel Chemical Reactivity Principles

The study of molecules with unique electronic and steric properties can often lead to the discovery of new principles of chemical reactivity. The presence of both a strong electron-withdrawing cyano group and a moderately electron-withdrawing chloro group on the phenyl ring of this compound significantly influences the electrophilicity of the isothiocyanate carbon.

This altered reactivity could lead to unexpected outcomes in reactions with nucleophiles or in cycloaddition reactions. For example, the increased electrophilicity could enable reactions with weaker nucleophiles that are unreactive towards less activated isothiocyanates. The electronic effects of the substituents can also influence the stability of intermediates and transition states, potentially opening up new reaction pathways. nih.govresearchgate.net

Careful investigation of the reactivity of this compound under various conditions could reveal new patterns of reactivity and contribute to a deeper understanding of the fundamental principles of organic chemistry. The study of such electronically modified systems is crucial for expanding the toolbox of synthetic chemists and enabling the construction of increasingly complex molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-cyanophenylisothiocyanate, and how are reaction conditions optimized?

- The compound can be synthesized via nucleophilic substitution of a corresponding amine with thiophosgene or phenyl chlorothionoformate under mild, anhydrous conditions. Solvents like dimethylbenzene are typically used to stabilize intermediates . Optimization involves adjusting stoichiometry (e.g., amine-to-thiophosgene ratio), temperature (20–50°C), and reaction time (4–12 hours) to maximize yield. Purity is confirmed via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., chloro, cyano, isothiocyanate groups) via chemical shifts (e.g., isothiocyanate S-C=N resonance at ~125 ppm in <sup>13</sup>C NMR) .

- IR : The isothiocyanate group shows a strong absorption band at 2050–2150 cm<sup>-1</sup> .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at 183.66 g/mol) and fragmentation patterns .

Q. How is the stability of this compound assessed under varying storage conditions?

- Stability studies involve storing the compound at 4°C (short-term) vs. –20°C (long-term) in inert atmospheres (argon). Degradation is monitored via periodic HPLC analysis. Moisture and light exposure are critical variables; amber vials and desiccants are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic addition reactions?

- The electron-deficient isothiocyanate group (–N=C=S) undergoes nucleophilic attack (e.g., by amines or thiols) to form thiourea or dithiocarbamate derivatives. Computational studies (DFT) reveal transition-state stabilization via resonance with the aromatic ring. Substituents like chloro and cyano groups enhance electrophilicity by withdrawing electron density .

Q. How can contradictory data on reaction yields be resolved when synthesizing derivatives of this compound?

- Contradictions often arise from impurities in starting materials or solvent effects. For example, polar aprotic solvents (DMF) may accelerate side reactions. Systematic validation includes:

- Repeating reactions with freshly distilled solvents.

- Using LC-MS to identify byproducts (e.g., dimerization via S–S bonding).

- Comparing kinetic data (Arrhenius plots) across labs to isolate temperature-dependent variables .

Q. What strategies are employed to design bioactivity assays for this compound derivatives?

- Target Selection : Molecular docking predicts binding affinity with enzymes (e.g., cysteine proteases) due to the isothiocyanate’s covalent inhibition potential .

- Assay Optimization :

- Use fluorogenic substrates (e.g., Z-FR-AMC) to measure protease inhibition.

- Control for non-specific interactions via competitive assays with known inhibitors.

- Validate results across cell lines to account for membrane permeability differences .

Methodological Framework for Research Design